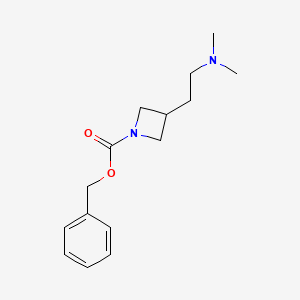
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, making them highly reactive and valuable in synthetic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various substituents, including benzyl groups.
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Medicine: Its potential as a pharmacophore has been explored in the development of new therapeutic agents.
Industry: The compound is used in the production of polymers and materials with specific properties
Mecanismo De Acción
The mechanism of action of Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its reactive azetidine ring. The strained ring structure allows it to participate in ring-opening reactions, forming covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its applications in medicinal chemistry, where it can modify biological macromolecules and inhibit specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity profiles.
β-Lactams: Four-membered cyclic amides with significant biological activity, particularly as antibiotics.
Uniqueness
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and dimethylamino groups. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H22N2O2 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
benzyl 3-[2-(dimethylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-16(2)9-8-14-10-17(11-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
Clave InChI |
WWPFLFASOFHFSB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



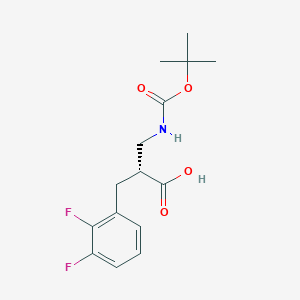
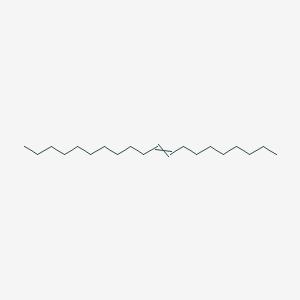

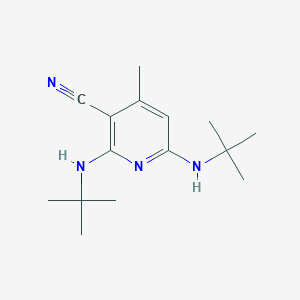
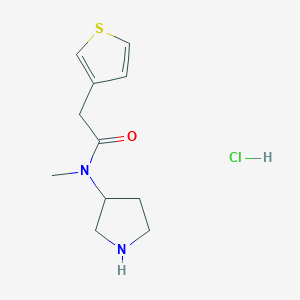
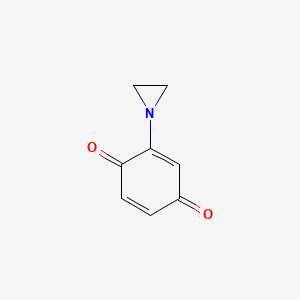
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)

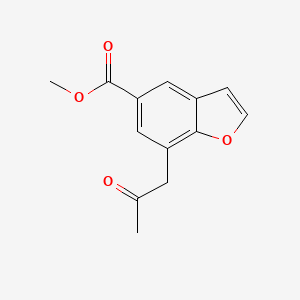
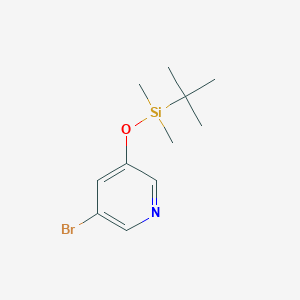
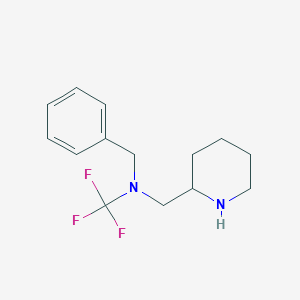
![4-[1-(4-tert-Butylphenyl)ethenyl]morpholine](/img/structure/B13978040.png)

